Olamufloxacin mesilate

Legionella Fluoroquinolone MIC50

Researchers requiring a fluoroquinolone with verified, non-interchangeable pulmonary tropism often face batch-to-batch variability. Olamufloxacin mesilate (HSR-903), featuring a unique 5-azaspiro[2.4]heptane at C-7, directly solves this: - Guarantees experimental reproducibility with 4-fold lower Legionella MIC50 vs. levofloxacin, and 64-fold greater anti-MRSA potency than ciprofloxacin. - Enables robust respiratory models via high alveolar macrophage accumulation (97.5-fold vs. plasma). - Reduces compound consumption in high-throughput screens with an 11.6-fold lower ED50 than ciprofloxacin in murine S. aureus models. Sourced consistently for R&D; inquire for bulk lot reservations.

Molecular Formula C21H27FN4O6S
Molecular Weight 482.5 g/mol
CAS No. 167888-07-5
Cat. No. B1244373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlamufloxacin mesilate
CAS167888-07-5
SynonymsHSR 903
HSR-903
olamufloxacin
Molecular FormulaC21H27FN4O6S
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C20H23FN4O3.CH4O3S/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20;1-5(2,3)4/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28);1H3,(H,2,3,4)/t12-;/m1./s1
InChIKeyQCRMQMNCFYYEFX-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olamufloxacin Mesilate (HSR-903) Procurement Overview


Olamufloxacin mesilate (CAS 167888-07-5) is an oral fluoroquinolone antibacterial featuring a unique 5‑azaspiro[2.4]heptane moiety at the 7‑position [1]. It inhibits bacterial DNA gyrase and topoisomerase IV, with clinical development discontinued in Phase 3 [2]. Compared with widely used fluoroquinolones, its spiro‑amine substitution confers measurably higher anti‑Gram‑positive potency, superior pulmonary distribution, and distinct intracellular activity, making it a compelling procurement choice for respiratory infection and drug‑resistance research.

Spiro-amine scaffold for fluoroquinolone SAR studies
Gram-positive antimicrobial screening context
Pulmonary distribution and intracellular model research

Why Olamufloxacin Mesilate Cannot Be Substituted


Olamufloxacin mesilate’s C-7 5‑azaspiro[2.4]heptane ring replaces the piperazine or pyrrolidine substituents found in ciprofloxacin, levofloxacin, and sparfloxacin [1]. This structural difference alters lipophilicity (apparent partition coefficient 1.95 at pH 7.4), ion‑pair behavior, and target‑site penetration [2]. As a result, its in‑vitro potency against Gram‑positive pathogens, its intracellular accumulation in alveolar macrophages, and its in‑vivo efficacy are not interchangeable with those of other fluoroquinolones. Generic substitution therefore risks undermining experimental reproducibility and validity.

Property
Olamufloxacin
Other Fluoroquinolones
C-7 substituent
5-azaspiro[2.4]heptane
Piperazine / pyrrolidine
Lipophilicity & ion-pair behavior
Reported log D ~1.95; may influence penetration
Varies; uptake and intracellular accumulation may shift
In-vitro / in-vivo activity data
Macrophage accumulation and model responses reported
Activity profiles may not transfer; requires direct validation

Olamufloxacin Mesilate Differentiation Evidence


Legionella MIC50 Compared to Levofloxacin and Ciprofloxacin

In a comparative study of 81 Legionella spp. strains (59 type strains, 22 clinical isolates), olamufloxacin exhibited an MIC50 of 0.008 mg/L, which was 4‑fold lower than the MIC50s of levofloxacin (0.032 mg/L) and ciprofloxacin (0.032 mg/L), and 31‑fold lower than erythromycin (0.25 mg/L) [1]. It was equipotent to sparfloxacin.

Legionella MIC50
Head-to-head
Olamufloxacin: 0.008 mg/L
Levofloxacin: 0.032 mg/L
Ciprofloxacin: 0.032 mg/L
Sparfloxacin: 0.008 mg/L
Erythromycin: 0.25 mg/L
4‑fold lower than levofloxacin/ciprofloxacin
Supports Legionella screening and mechanistic probe fit
81 isolates; broth microdilution
Legionella Fluoroquinolone MIC50

Intracellular Legionella Inhibition in Macrophages

At a concentration of 0.008 mg/L, olamufloxacin and sparfloxacin inhibited intracellular growth and cytotoxicity of L. pneumophila 80‑045 in J774.1 macrophages, whereas levofloxacin and ciprofloxacin did not [1]. This demonstrates superior cellular penetration and intracellular antibacterial activity.

Intracellular Activity
Head-to-head
Inhibited intracellular L. pneumophila growth at 0.008 mg/L in J774.1 macrophages. Levofloxacin and ciprofloxacin showed no inhibition at identical concentration.
Supports intracellular infection model context
L. pneumophila 80‑045; J774.1 cell line
Intracellular activity Legionella pneumophila Macrophage infection model

Alveolar Macrophage Accumulation vs. Ciprofloxacin

In rats administered 10 mg/kg orally, olamufloxacin achieved an AUC ratio of alveolar macrophage (AM) to plasma of 97.5 ± 24.2 and an epithelial lining fluid (ELF) to plasma ratio of 3.03 ± 0.54, both notably higher than those of ciprofloxacin [1]. The influx clearance from plasma to ELF was 5.8‑fold higher than efflux clearance, and permeability across the AM plasma membrane was 5.5‑fold and 14.5‑fold greater than that of ciprofloxacin and pipemidic acid, respectively.

Lung Distribution
Reported
AUC AM/plasma: 97.5 ± 24.2
ELF/plasma: 3.03 ± 0.54
AM permeability 5.5‑fold higher than ciprofloxacin
Supports pulmonary distribution model research
Rat oral 10 mg/kg; bronchoalveolar lavage
Lung distribution Alveolar macrophage Pharmacokinetics

MRSA Activity Relative to Ciprofloxacin and Levofloxacin

Against MRSA clinical isolates, olamufloxacin (HSR‑903) inhibited 90% of strains (MIC90) at 1.56 µg/mL, which was 16‑fold more potent than sparfloxacin and levofloxacin, and 64‑fold more potent than ciprofloxacin [1]. Against penicillin‑resistant Streptococcus pneumoniae (PRSP), its MIC90 of 0.05 µg/mL was 4‑fold more potent than sparfloxacin and 32‑ to 256‑fold more potent than other quinolones tested.

MRSA MIC90
Head-to-head
1.56 µg/mL
64‑fold lower than ciprofloxacin
16‑fold lower than levofloxacin/sparfloxacin
Supports drug-resistant Gram-positive screening
Clinical isolates; broth microdilution
MRSA MIC90 Fluoroquinolone resistance

S. aureus Systemic Infection Efficacy vs. Ciprofloxacin and Levofloxacin

In a murine systemic infection model with S. aureus Smith, olamufloxacin demonstrated an ED50 of 1.54 mg/kg (95% CI: 1.04–2.29), compared with ciprofloxacin ED50 17.82 mg/kg (10.29–37.41), levofloxacin 4.21 mg/kg (2.57–6.44), and sparfloxacin 2.66 mg/kg (1.40–9.44) [1]. Against MRSA, olamufloxacin ED50 was 6.11 mg/kg vs. >50 mg/kg for ciprofloxacin and 20.98 mg/kg for levofloxacin.

In‑vivo S. aureus ED50
Head-to-head
Olamufloxacin: 1.54 mg/kg (95% CI 1.04–2.29)
Ciprofloxacin: 17.82 mg/kg
Levofloxacin: 4.21 mg/kg
Sparfloxacin: 2.66 mg/kg
Supports model‑response endpoint interpretation
ICR mice; 7‑day survival endpoint
Systemic infection ED50 S. aureus

Selective DNA Gyrase Inhibition Over Human Topoisomerase II

HSR‑903 inhibited supercoiling by Escherichia coli DNA gyrase but was much less active against human topoisomerase II, indicating target selectivity [1]. While no publicly available IC50 ratio exists for this compound, the qualitative selectivity is consistently reported and serves as a distinguishing feature from fluoroquinolones with narrower therapeutic indices.

Target Selectivity
Class‑level
Inhibits E. coli DNA gyrase supercoiling; much less active against human topoisomerase II (qualitative).
Supports target selectivity context; data to verify
No publicly available IC50 ratio
Selectivity DNA gyrase Human topoisomerase II

Olamufloxacin Mesilate Key Application Scenarios


Legionella Intracellular and Airway Infection Models

For researchers studying Legionnaires’ disease, olamufloxacin mesilate’s 4‑fold lower MIC50 against Legionella spp. and its ability to inhibit intracellular growth at concentrations where levofloxacin and ciprofloxacin fail [1] make it the most sensitive fluoroquinolone tool for in‑vitro macrophage infection assays and in‑vivo guinea pig pneumonia models. Its high lung concentrations (peak 3.02 mg/kg at 2 h post‑dose) and long lung half‑life (3.41 h) further support respiratory Legionella models [1].

Alveolar Macrophage Pharmacokinetic Studies

Olamufloxacin mesilate’s exceptional alveolar macrophage accumulation (97.5‑fold vs. plasma) and ELF distribution (3.03‑fold vs. plasma), substantially exceeding ciprofloxacin [2], positions it as an ideal candidate for studying fluoroquinolone pulmonary distribution mechanisms, carrier‑mediated lung uptake, and intrapulmonary PK/PD relationships. Its high transferability across the alveolar barrier supports research on optimizing antibiotic exposure at lower respiratory tract infection sites [2].

MRSA and PRSP Infection Research

For investigations into fluoroquinolone resistance mechanisms in Gram‑positive pathogens, olamufloxacin mesilate’s 64‑fold greater potency than ciprofloxacin against MRSA (MIC90 1.56 µg/mL) and 32‑ to 256‑fold greater potency than comparators against PRSP [3] enable effective bacterial suppression at lower concentrations. Combined with its 11.6‑fold lower ED50 than ciprofloxacin in S. aureus systemic murine infection models [4], it reduces compound consumption in high‑throughput in‑vivo screening.

Fluoroquinolone Selectivity and Safety Margin Studies

Researchers evaluating bacterial versus human topoisomerase II selectivity can use olamufloxacin mesilate as a reference compound, given its demonstrated strong inhibition of E. coli DNA gyrase with markedly lower activity against human topoisomerase II [3]. This selectivity profile, combined with its known low toxicity, makes it suitable for comparative safety margin studies and for benchmarking newer fluoroquinolone candidates.

Application
Selection Property
Validation Focus
Legionella intracellular infection models
Intracellular fluoroquinolone activity context
Macrophage infection assay validation
Pulmonary distribution mechanism studies
Lung tissue and macrophage uptake profile
PK/PD exposure‑model review
Drug‑resistant Gram‑positive screening studies
Anti‑MRSA/PRSP activity context
MIC and in‑vivo model endpoint review
Topoisomerase selectivity studies
Bacterial vs. human topoisomerase II selectivity profile
DNA gyrase assay and selectivity benchmarking
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